molecular formula C13H17NO2 B1359154 Methyl 2-phenylpiperidine-4-carboxylate CAS No. 351003-06-0

Methyl 2-phenylpiperidine-4-carboxylate

Cat. No. B1359154
CAS RN: 351003-06-0
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-UHFFFAOYSA-N
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Description

“Methyl 2-phenylpiperidine-4-carboxylate” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-phenylpiperidine-4-carboxylate” can be found in databases like PubChem .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including Methyl 2-phenylpiperidine-4-carboxylate, are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could be further explored for potential therapeutic applications in oncology.

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . They could potentially inhibit the replication of various viruses, making them a valuable resource in the development of new antiviral drugs.

Antimalarial Applications

These compounds have shown potential as antimalarial agents . They could be used to inhibit the life cycle of malaria parasites, offering a possible new approach to treating this disease.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They could inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives, including Methyl 2-phenylpiperidine-4-carboxylate, have been used as analgesic and anti-inflammatory agents . They could potentially relieve pain and reduce inflammation, making them valuable in the treatment of conditions like arthritis.

Anti-Alzheimer Applications

These compounds have shown potential as anti-Alzheimer agents . They could potentially slow the progression of Alzheimer’s disease, offering a new approach to treating this condition.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They could potentially help manage symptoms of various psychiatric disorders, offering a potential new approach to treating these conditions.

Mechanism of Action

Target of Action

Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of Methyl 2-phenylpiperidine-4-carboxylate is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

Methyl 2-phenylpiperidine-4-carboxylate exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .

Biochemical Pathways

The activation of the μ-opioid receptor by Methyl 2-phenylpiperidine-4-carboxylate triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .

Pharmacokinetics

The pharmacokinetics of Methyl 2-phenylpiperidine-4-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of Methyl 2-phenylpiperidine-4-carboxylate is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .

Result of Action

The result of Methyl 2-phenylpiperidine-4-carboxylate’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of methyl 2-phenylpiperidine-4-carboxylate carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .

Action Environment

The action, efficacy, and stability of Methyl 2-phenylpiperidine-4-carboxylate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Safety and Hazards

The safety data sheet for “Methyl 2-phenylpiperidine-4-carboxylate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 2-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYDTRNWYSGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylpiperidine-4-carboxylate

Synthesis routes and methods

Procedure details

Methyl 2-phenylisonicotinate (1.83 g, 8.58 mmol) was dissolved in acetic acid (20 mL) and platinum(IV) oxide (0.097 g, 0.43 mmol) added. The resulting mixture was hydrogenated in a Büchi hydrogenator at room temperature and 5 bar for 2.5 h. The catalyst was filtered off and washed with MeOH and the eluate evaporated. DCM and 10% K2CO3 were added and the phases separated. The water phase was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield crude methyl 2-phenylpiperidine-4-carboxylate (2.131 g) as a yellow oil. MS m/z 220 (M+H)+
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.097 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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